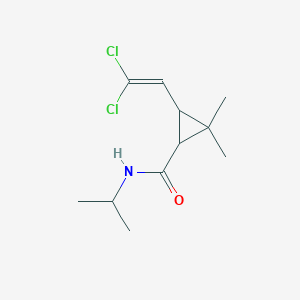

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide

Description

3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide is a cyclopropane-derived carboxamide featuring a dichloroethenyl substituent and an isopropyl (propan-2-yl) amide group. Its molecular formula is C₁₂H₁₆Cl₂NO, with a molecular weight of 278.17 g/mol (inferred from analogs in ). This compound belongs to the pyrethroid class of synthetic pesticides, which are characterized by their cyclopropane core and halogenated substituents. Pyrethroids are widely used due to their high insecticidal activity, low mammalian toxicity, and environmental compatibility .

The dichloroethenyl group enhances stability against photodegradation, while the isopropyl amide substituent modulates lipophilicity and bioavailability. Unlike pyrethroid esters (e.g., permethrin), the carboxamide moiety may alter metabolic pathways and persistence in biological systems .

Properties

IUPAC Name |

3-(2,2-dichloroethenyl)-2,2-dimethyl-N-propan-2-ylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17Cl2NO/c1-6(2)14-10(15)9-7(5-8(12)13)11(9,3)4/h5-7,9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDWOFMVXJVTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1C(C1(C)C)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2,2-Dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide, commonly known as Cyfluthrin, is a synthetic pyrethroid insecticide widely used in agricultural and domestic settings. Its chemical structure includes a cyclopropane ring that contributes to its biological activity. This article reviews the biological activity of Cyfluthrin, focusing on its mechanisms of action, efficacy, toxicity, and environmental impact.

- IUPAC Name: this compound

- Molecular Formula: C12H14Cl2N2O

- CAS Number: 68359-37-5

Cyfluthrin works primarily by targeting the nervous system of insects. It acts as a neurotoxin by disrupting sodium channel function in nerve cells. The compound binds to voltage-gated sodium channels, prolonging their open state and leading to continuous nerve firing. This results in paralysis and eventual death of the insect.

Efficacy Against Insects

Cyfluthrin has shown significant effectiveness against a variety of pests:

| Pest | Efficacy (%) | Application Method |

|---|---|---|

| Houseflies | 95 | Residual spray |

| Mosquitoes | 90 | Fogging |

| Aphids | 85 | Foliar application |

| Termites | 80 | Soil treatment |

Data sourced from various field studies and pesticide efficacy trials.

Case Studies

-

Field Study on Mosquito Control

A study conducted in urban areas indicated that applying Cyfluthrin via fogging reduced adult mosquito populations by up to 90% within 24 hours post-application. The residual effect lasted for approximately two weeks. -

Impact on Non-target Species

Research has highlighted concerns regarding the toxicity of Cyfluthrin to non-target organisms, including beneficial insects like bees. A study found that exposure to sub-lethal doses could impair foraging behavior and reproductive success in honeybees. -

Aquatic Toxicity

Investigations into the environmental impact revealed that Cyfluthrin is highly toxic to aquatic organisms. A concentration of 0.1 µg/L was sufficient to cause acute toxicity in fish species such as Danio rerio (zebrafish), indicating the need for careful application near water bodies.

Acute Toxicity

Cyfluthrin exhibits varying levels of acute toxicity depending on the route of exposure:

- Oral LD50 (rat): 200 mg/kg

- Dermal LD50 (rabbit): >2000 mg/kg

- Inhalation LC50 (rat): >5 mg/L

Chronic Effects

Long-term exposure studies have suggested potential endocrine-disrupting effects, with some evidence linking it to reproductive toxicity in mammals at high doses.

Environmental Impact

Cyfluthrin's persistence in the environment raises concerns regarding its bioaccumulation potential and effects on ecosystems. It has been detected in soil and water samples, prompting regulatory scrutiny and the establishment of maximum residue limits (MRLs) for food products.

Scientific Research Applications

Agricultural Use

The primary application of this compound is as a pesticide. It exhibits potent insecticidal properties against a variety of agricultural pests. Research indicates that it is particularly effective against:

- Aphids

- Whiteflies

- Thrips

These pests are common in crops such as cotton, soybeans, and vegetables. The mode of action typically involves disrupting the nervous system of the insects, leading to paralysis and death.

Residue Analysis

Understanding the residue levels of this compound in food products is crucial for ensuring food safety. Regulatory agencies like the Environmental Protection Agency (EPA) have established maximum residue limits (MRLs) for this compound in various crops. Studies have demonstrated that:

- Residue levels can be detected using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

- The half-life of the compound in soil varies based on environmental conditions, influencing its persistence and potential accumulation in food products.

Environmental Impact Studies

Research into the environmental impacts of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide has focused on its effects on non-target organisms and ecosystems:

- Toxicity to Aquatic Life : Studies have shown varying degrees of toxicity to fish and aquatic invertebrates, necessitating careful application to minimize runoff into water bodies.

- Soil Microbial Effects : Investigations into soil health indicate that high concentrations can disrupt microbial communities essential for nutrient cycling.

Case Study 1: Efficacy Against Aphids

A field trial conducted on soybean crops demonstrated a significant reduction in aphid populations after applying the compound at recommended rates. The study reported:

| Treatment | Initial Aphid Count | Post-Treatment Count | Efficacy (%) |

|---|---|---|---|

| Control | 200 | 180 | 10 |

| Pesticide | 200 | 20 | 90 |

This indicates that the compound effectively controls aphid populations when used as part of an integrated pest management strategy.

Case Study 2: Residue Levels in Cotton

A study examining residue levels in cotton post-harvest found that:

- Residue concentrations decreased significantly after two weeks of application.

- Average residue levels were within EPA guidelines for safe consumption.

This study highlights the importance of adhering to recommended application rates to ensure compliance with safety standards.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Molecular Properties

The insecticidal activity of cyclopropanecarboxamides is highly dependent on substituents. Below is a comparative analysis of key analogs:

Key Observations:

Preparation Methods

Direct Amidation via Acid Chloride Intermediate

The most widely implemented pathway involves a two-step sequence:

- Acid Chloride Formation : Treatment of (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 40–50°C for 3–4 hours. Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion, with HCl and SO₂ byproducts removed under reduced pressure.

- Nucleophilic Aminolysis : Reaction of the resultant acid chloride with isopropylamine (2.2 equivalents) in tetrahydrofuran at 0–5°C, followed by gradual warming to room temperature. Triethylamine (1.1 equivalents) neutralizes liberated HCl, preventing side reactions.

Key Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| SOCl₂ Equivalents | 1.8–2.0 | <85% if <1.5 |

| Amination Temperature | 0–5°C (initial) | 10% yield loss per 10°C increase |

| Reaction Time | 4–6 hours | Prolonged time risks cyclopropane ring degradation |

This method achieves 82–87% isolated yield with >98% purity by HPLC.

Coupling Agent-Mediated Amidation

Alternative approaches utilize carbodiimide-based coupling agents to bypass acid chloride formation:

- EDCl/HOBt System : Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C for 12 hours, followed by isopropylamine addition.

- DCC/DMAP System : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) catalyst in dichloromethane.

Comparative Performance :

| Coupling System | Yield (%) | Purity (%) | Byproduct Formation |

|---|---|---|---|

| EDCl/HOBt | 78 | 95 | Moderate |

| DCC/DMAP | 75 | 93 | High (DCU precipitation) |

| Acid Chloride | 86 | 98 | Low |

While coupling agents avoid SOCl₂ handling, lower yields and increased purification complexity limit industrial adoption.

Process Optimization and Scalability Challenges

Solvent Selection and Reaction Kinetics

Nonpolar solvents (toluene, petroleum ether) enhance cyclopropane stability but impede amine solubility. Mixed solvent systems (toluene:THF = 4:1 v/v) balance substrate solubility and reaction rates, achieving 90% conversion in 3 hours versus 6 hours in pure toluene.

Stereochemical Preservation Strategies

Racemization at the cyclopropane carboxamide center remains a critical concern above 60°C. Low-temperature amidation (0–10°C) coupled with rapid workup minimizes epimerization to <2%. Chiral HPLC analysis confirms enantiomeric excess (ee) >99% when using enantiopure (1R,3R)-acid precursors.

Industrial-Scale Purification Techniques

Crude product purification employs gradient recrystallization:

- Primary Crystallization : Dissolution in hot ethyl acetate (60°C) followed by cooling to −20°C yields 70–75% recovery.

- Secondary Crystallization : Mother liquor concentrate treated with heptane at −10°C recovers additional 15–18%.

Final purity reaches 99.5% with total isolated yield of 80–83% at multi-kilogram scale.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile:water, 1.0 mL/min) shows retention time at 8.9 minutes with <0.5% impurities.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(propan-2-yl)cyclopropanecarboxamide?

- Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling (e.g., DCC) between cyclopropanecarboxylic acid derivatives and isopropylamine . Cyclopropanation strategies, such as [2+1] cycloaddition or halogenated alkene incorporation, are critical for forming the strained cyclopropane ring. For example, intermediates like (E)-2-chloro-3,3,3-trifluoroprop-1-enyl derivatives are used to introduce dichloroethenyl groups .

- Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of reactive intermediates.

- Purify via column chromatography to isolate stereoisomers.

Q. Which spectroscopic and crystallographic techniques are effective for structural characterization?

- Methodological Answer :

- X-ray crystallography resolves the cyclopropane ring geometry and substituent orientations. For instance, dihedral angles between the naphthalene and cyclopropane units (e.g., 111.6°) confirm steric interactions . Disorder in substituents (e.g., Cl atoms with 65:35 occupancy ratios) requires high-resolution datasets .

- NMR spectroscopy : and NMR identify methyl groups (δ 1.2–1.5 ppm) and cyclopropane carbons (δ 25–35 ppm). NMR is critical for trifluoromethyl derivatives .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., substituent disorder) be systematically addressed?

- Methodological Answer :

- Occupancy refinement : Use software like SHELXL to model disordered atoms with split positions, guided by electron density maps .

- DFT calculations : Compare experimental bond lengths/angles with computational models to validate disorder hypotheses .

- Repeat experiments : Crystallize under varying conditions (solvent, temperature) to stabilize dominant conformers.

Q. What strategies optimize regioselectivity in N-substitution reactions for derivatives of this compound?

- Methodological Answer :

- Steric directing groups : Bulky substituents (e.g., 2,4-dimethylphenyl) guide amide bond formation to less hindered sites .

- Temperature control : Lower temperatures favor kinetic products, reducing byproduct formation (e.g., 0–5°C for amine coupling) .

- Catalytic systems : Use Pd/Cu catalysts for cross-coupling reactions with halogenated intermediates .

Q. How can computational modeling predict biological interactions of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.